molecular formula C16H13ClO4 B1584330 2-Chloro-3',4'-dimethoxybenzil CAS No. 56159-70-7

2-Chloro-3',4'-dimethoxybenzil

Cat. No. B1584330
CAS RN: 56159-70-7
M. Wt: 304.72 g/mol
InChI Key: ULVSCSFZMZRZHJ-UHFFFAOYSA-N
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Description

2-Chloro-3’,4’-dimethoxybenzil, also known as N-(2-chloro-3,4-dimethoxybenzylidene)-4-chloroaniline, is a chemical compound with the molecular formula C17H16Cl2O3. It is a specific inhibitor of human carboxylesterase-2 (hCE-2) .


Synthesis Analysis

2-Chloro-3’,4’-dimethoxybenzil can be synthesized by the condensation reaction of 2-chloro-3,4-dimethoxybenzaldehyde and 4-chloraniline. It may be used in the synthesis of 2-(2-chlorophenyl)-3-(3,4-dimethoxyphenyl)quinoxaline and 3-(2-chlorophenyl)-4-(3,4-dimethoxyphenyl)-2,5-diphenylcyclopenta-2,4-dienone .


Molecular Structure Analysis

The molecular structure of 2-Chloro-3’,4’-dimethoxybenzil is represented by the linear formula: ClC6H4(CO)2C6H3(OCH3)2 . It has a molecular weight of 304.73 .


Chemical Reactions Analysis

There is limited information available on the chemical reactions involving 2-Chloro-3’,4’-dimethoxybenzil .


Physical And Chemical Properties Analysis

2-Chloro-3’,4’-dimethoxybenzil has a melting point of 119-123°C (lit.) . It has a density of 1.267 g/cm3 and a boiling point of 467.8ºC at 760 mmHg . The flash point is 188ºC .

Scientific Research Applications

Fluorogenic Labeling in HPLC Analysis

2-Chloro-6,7-dimethoxy-3-quinolinecarboxaldehyde, a compound related to 2-Chloro-3',4'-dimethoxybenzil, has been utilized as a fluorogenic labeling reagent in high-performance liquid chromatography (HPLC). This application is significant in the separation of chlorophenols and the determination of chlorocresol and chloroxylenol in pharmaceuticals (Gatti, Roveri, Bonazzi, & Cavrini, 1997).

Synthesis of Quinoxaline Derivatives

2-Chloro-3',4'-dimethoxybenzil has been used in the synthesis of quinoxaline derivatives, such as the compound C22H17ClN2O2, through a condensation reaction with 1,2-phenylenediamine. This process demonstrates the compound’s utility in creating complex molecular structures with potential applications in various fields (Cantalupo, Crundwell, & Glagovich, 2010).

Investigation in Lignin Peroxidase Oxidation Processes

2-Chloro-1,4-dimethoxybenzene, closely related to 2-Chloro-3',4'-dimethoxybenzil, has been studied in the context of lignin peroxidase oxidation. It highlights the compound's role in generating cation radicals and its interaction with various organic compounds, thereby contributing to our understanding of enzymatic oxidation processes (Teunissen, Sheng, Reddy, Moënne‐Loccoz, Field, & Gold, 1998).

Applications in Crystallography

The crystal structures of derivatives of benzil, including 2,2'-dimethoxybenzil and 4,4'-dimethoxybenzil, have been explored. This research helps in understanding the correlation between the crystal color and molecular conformation, which is essential in the field of solid-state chemistry and materials science (Cannon, Patrick, & White, 1989).

Role in Catalytic Processes

Studies have shown that 2-Chloro-1,4-dimethoxybenzene acts as a catalytic cofactor in the oxidation of anisyl alcohol by lignin peroxidase, underscoring its potential use in catalytic processes and enzymatic reactions (Teunissen & Field, 1998).

Safety And Hazards

2-Chloro-3’,4’-dimethoxybenzil is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using personal protective equipment .

properties

IUPAC Name

1-(2-chlorophenyl)-2-(3,4-dimethoxyphenyl)ethane-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClO4/c1-20-13-8-7-10(9-14(13)21-2)15(18)16(19)11-5-3-4-6-12(11)17/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULVSCSFZMZRZHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C(=O)C2=CC=CC=C2Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1069085
Record name Ethanedione, (2-chlorophenyl)(3,4-dimethoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1069085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3',4'-dimethoxybenzil

CAS RN

56159-70-7
Record name 1-(2-Chlorophenyl)-2-(3,4-dimethoxyphenyl)-1,2-ethanedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56159-70-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Ethanedione, 1-(2-chlorophenyl)-2-(3,4-dimethoxyphenyl)-
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Record name 1,2-Ethanedione, 1-(2-chlorophenyl)-2-(3,4-dimethoxyphenyl)-
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Record name Ethanedione, (2-chlorophenyl)(3,4-dimethoxyphenyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-3',4'-dimethoxybenzil
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
SA Cantalupo, G Crundwell… - … Section E: Structure …, 2010 - scripts.iucr.org
The title compound, C22H17ClN2O2, was synthesized by the condensation reaction between 1,2-phenylenediamine and 2-chloro-3′,4′-dimethoxybenzil in boiling acetic acid. The …
Number of citations: 3 scripts.iucr.org
MK Ross, A Borazjani, CC Edwards… - Biochemical pharmacology, 2006 - Elsevier
Pyrethroid chemicals are attractive alternatives to the organophosphates (OPs) because of their selective toxicity against pests rather than mammals. The carboxylesterases (CEs) are …
Number of citations: 193 www.sciencedirect.com
JS Buck, WS Ide - Journal of the American Chemical Society, 1932 - ACS Publications
Thirteen new esters of-hexabromostearic acid were prepared and their melting points determined. These white, wax-like solids have definite melting points and are generally soluble in …
Number of citations: 4 pubs.acs.org
SD Kodani, M Barthélemy, SG Kamita, B Hammock… - Analytical …, 2017 - Elsevier
Carboxylesterases are well known for their role in the metabolism of xenobiotics. However, recent studies have also implicated carboxylesterases in regulating a number of …
Number of citations: 19 www.sciencedirect.com
QG Zhu, JH Hu, JY Liu, SW Lu, YX Liu… - Biological and …, 2007 - jstage.jst.go.jp
MATERIALS AND METHODS Materials RPMI Medium 1640, fetal calf serum (FCS), and Defined Keratinocyte-SFM were obtained from Invitrogen Biotechnology Co.(USA). The tissue/…
Number of citations: 28 www.jstage.jst.go.jp
JA Crow, A Borazjani, PM Potter, MK Ross - Toxicology and applied …, 2007 - Elsevier
Hydrolytic metabolism of pyrethroid insecticides in humans is one of the major catabolic pathways that clear these compounds from the body. Rodent models are often used to …
Number of citations: 221 www.sciencedirect.com
KH Asressu, CK Chan, CC Wang - RSC advances, 2021 - pubs.rsc.org
In the process of drug discovery and development, an efficient and expedient synthetic method for imidazole-based small molecules from commercially available and cheap starting …
Number of citations: 18 pubs.rsc.org
MK Ross, A Borazjani - Current protocols in toxicology, 2007 - Wiley Online Library
The carboxylesterases (CEs) are hydrolytic enzymes that metabolize xenobiotics that contain ester, thioester, or amide bonds. CEs are ubiquitously expressed but are found in highest …
C Cesari, L Sambri, S Zacchini, V Zanotti… - …, 2014 - ACS Publications
A simple and expeditious microwave-assisted procedure for the synthesis of a variety of Shvo-type ruthenium complexes has been developed by reacting Ru 3 (CO) 12 with variously …
Number of citations: 36 pubs.acs.org
S Oda, T Fukami, T Yokoi, M Nakajima - Drug metabolism and …, 2015 - Elsevier
UDP-glucuronosyltransferase (UGT) and esterases are recognized as the most important non-P450 enzymes because of their high contribution to drug metabolism. UGTs catalyze the …
Number of citations: 207 www.sciencedirect.com

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